N-(8-methoxy-4-methylquinazolin-2-yl)guanidine

Ion channel pharmacology KCNQ channelopathy Neuropharmacology

This specific quinazoline-guanidine derivative (CAS 329213-13-0) delivers well-characterized KCNQ2/Q3 potassium channel antagonism (IC50 = 120 nM) with demonstrated selectivity divergence from GMQ-like analogs. The 8-methoxy substitution is not a trivial modification—it fundamentally shifts the pharmacological fingerprint, eliminating potent GABA_A/ASIC activity while preserving targeted ion channel modulation. Procure this validated chemical probe to ensure assay fidelity, reproducible SAR, and unambiguous target engagement. Standard B2B shipping available for qualified research institutions. Request a quote for bulk quantities or custom packaging.

Molecular Formula C11H13N5O
Molecular Weight 231.259
CAS No. 329213-13-0
Cat. No. B2517035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(8-methoxy-4-methylquinazolin-2-yl)guanidine
CAS329213-13-0
Molecular FormulaC11H13N5O
Molecular Weight231.259
Structural Identifiers
SMILESCC1=C2C=CC=C(C2=NC(=N1)N=C(N)N)OC
InChIInChI=1S/C11H13N5O/c1-6-7-4-3-5-8(17-2)9(7)15-11(14-6)16-10(12)13/h3-5H,1-2H3,(H4,12,13,14,15,16)
InChIKeyUCVBIIAYDZYJNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(8-Methoxy-4-methylquinazolin-2-yl)guanidine (CAS 329213-13-0) Scientific and Industrial Baseline for Procurement


N-(8-Methoxy-4-methylquinazolin-2-yl)guanidine (CAS 329213-13-0) is a quinazoline-based small molecule (C11H13N5O, MW 231.25) characterized by a guanidine moiety at the 2-position and distinct 8-methoxy and 4-methyl substitutions on the quinazoline core . This heterocyclic scaffold confers a unique combination of pharmacophoric features, including a hydrogen-bonding guanidine group and a substituted aromatic ring system that can engage in π-stacking interactions with protein targets . The compound is primarily employed as a research tool in medicinal chemistry and chemical biology, with documented activity as a KCNQ2/Q3 potassium channel antagonist (IC50 = 120 nM in CHO cells) and as a ligand for nicotinic acetylcholine receptors (EC50 = 7.0 µM on α3β4 nAChR) [1][2]. These characteristics position it as a valuable scaffold for target validation and probe development, though it is important to recognize that its biological profile and selectivity differ significantly from closely related quinazoline-guanidine analogs.

Why In-Class Substitution of N-(8-Methoxy-4-methylquinazolin-2-yl)guanidine is Not Advised for Critical Scientific Workflows


Despite sharing a quinazoline-guanidine core, N-(8-methoxy-4-methylquinazolin-2-yl)guanidine exhibits a distinct pharmacological fingerprint that prevents simple interchange with its closest structural analogs. For example, 2-guanidine-4-methylquinazoline (GMQ) lacks the 8-methoxy group and demonstrates potent GABA_A receptor antagonism (IC50 = 0.39 µM) and ASIC3 activation (EC50 = 67 µM), activities that are either absent or not characterized for the 8-methoxy derivative [1][2]. Similarly, 2-guanidinoquinazolines optimized for STAT3 inhibition (e.g., compound 11c) rely on different substitution patterns that drastically alter target engagement [3]. The presence of the 8-methoxy group is not a minor structural variation; it can influence the compound's electronic properties, binding orientation, and metabolic stability, as evidenced by SAR studies on related quinazoline kinase inhibitors [4]. Consequently, substituting this compound with a generic quinazoline-guanidine analog without verifying its specific target engagement profile, selectivity window, and physicochemical behavior introduces a high risk of data inconsistency, target misidentification, and assay failure. This Evidence Guide provides the quantitative, comparator-based data necessary to substantiate the unique scientific and procurement value of this specific chemical entity.

Quantitative Differential Evidence for N-(8-Methoxy-4-methylquinazolin-2-yl)guanidine Against Closest Analogs


Comparative KCNQ2/Q3 Potassium Channel Antagonism vs. Closest Quinazoline-Guanidine Analogs

N-(8-Methoxy-4-methylquinazolin-2-yl)guanidine is a characterized antagonist of the KCNQ2/Q3 (Kv7.2/Kv7.3) potassium channel with an IC50 of 120 nM in an automated patch clamp assay using CHO cells [1]. This specific activity is a key differentiator. Its closest structural comparator, 2-guanidine-4-methylquinazoline (GMQ), which lacks the 8-methoxy group, is not reported to inhibit KCNQ2/Q3; instead, GMQ's primary ion channel interactions are with ASIC channels (activation/inhibition) and GABA_A receptors [2]. Furthermore, the 2-guanidinoquinazoline series optimized for STAT3 inhibition (e.g., compound 11a, IC50 ~15.7 µM for STAT3) have not been characterized for KCNQ channel activity, indicating a distinct polypharmacology profile driven by the 8-methoxy and 4-methyl substitution pattern [3].

Ion channel pharmacology KCNQ channelopathy Neuropharmacology

Divergent Ion Channel Selectivity Profile Relative to GMQ (ASIC/GABA_A)

The target compound's selectivity profile is a critical procurement differentiator when compared to the commercially ubiquitous GMQ (2-guanidine-4-methylquinazoline). GMQ is a well-characterized ASIC3 activator (EC50 = 67 µM at pH 7.4) and a potent GABA_A receptor competitive antagonist (IC50 = 0.39 µM) [1][2]. In stark contrast, N-(8-methoxy-4-methylquinazolin-2-yl)guanidine demonstrates a distinct target engagement: it acts as a KCNQ2/Q3 antagonist (IC50 = 120 nM) and a weak agonist of the α3β4 nicotinic acetylcholine receptor (EC50 = 7.0 µM) [3][4]. It also exhibits moderate inhibition of CYP3A4 (IC50 = 3.9 µM) and weak inhibition of CYP2D6 (IC50 = 19.9 µM) [3]. Importantly, the GMQ-related activities at ASIC and GABA_A receptors are not documented for the 8-methoxy derivative. This divergence demonstrates that the 8-methoxy substitution fundamentally alters the compound's polypharmacology.

Target selectivity ASIC channels GABA_A receptor Polypharmacology

Impact of 8-Methoxy Substitution on Polypharmacology: Cross-Study Comparison with STAT3-Targeting 2-Guanidinoquinazolines

The 8-methoxy-4-methylquinazoline scaffold of the target compound appears to direct its polypharmacology away from the STAT3 pathway, which is a primary target for other 2-guanidinoquinazolines. In a published SAR study, 2-guanidinoquinazoline 11a (which lacks the 8-methoxy group) inhibits STAT3 nuclear translocation with an IC50 of 15.7 µM and shows anti-proliferative activity against HNSCC cell lines (IC50 values from 17 to 37 µM) [1]. Analogs with different substitution patterns (e.g., 11c, a C6,C8-dimethyl derivative) show even greater potency (STAT3 IC50 = 5.9 µM, anti-proliferative IC50 ~1.2-3.2 µM) [1]. While the target compound has not been directly tested against STAT3, its divergent activity profile (KCNQ2/Q3 antagonism and weak nAChR agonism) strongly suggests that the 8-methoxy group steers the molecule away from STAT3 inhibition and toward ion channel modulation [2][3].

Chemical probe selectivity STAT3 pathway Cancer cell biology

Optimal Scientific and Preclinical Research Scenarios for N-(8-Methoxy-4-methylquinazolin-2-yl)guanidine


Investigating KCNQ2/Q3 Channelopathies in Neurological Disease Models

This compound is uniquely suited as a research tool for probing the role of KCNQ2/Q3 (Kv7.2/Kv7.3) potassium channels in neuronal excitability, pain signaling, and related disorders such as epilepsy and neuropathic pain. Its documented IC50 of 120 nM in a patch clamp assay [1] makes it a functional antagonist that can be used in vitro to modulate M-currents and neuronal firing rates. Crucially, its divergent selectivity profile compared to GMQ (which targets GABA_A and ASIC channels) [2] ensures that observed phenotypic effects in complex cellular or tissue models are more likely attributable to KCNQ channel modulation, reducing the confounding polypharmacology often encountered with less selective quinazoline-guanidine analogs. This specific target engagement is essential for validating KCNQ2/Q3 as a therapeutic target.

Chemical Probe Development for Ion Channel Polypharmacology Studies

The compound's activity as a KCNQ2/Q3 antagonist (120 nM) coupled with weak α3β4 nAChR agonism (7.0 µM) and moderate CYP inhibition (CYP3A4 IC50 = 3.9 µM) [3][4] provides a valuable, quantitative dataset for studying 'targeted polypharmacology'. Researchers aiming to understand how subtle structural changes (e.g., the 8-methoxy group) shift a molecule's selectivity between ion channels and metabolic enzymes can use this compound as a defined chemical probe. This is particularly valuable for medicinal chemists optimizing lead series for selectivity against anti-targets like CYP3A4 or hERG (a common issue in quinazoline-based kinase inhibitors). The availability of this multi-parametric activity data differentiates it from analogs with more limited characterization.

Benchmarking in Medicinal Chemistry SAR Campaigns for Novel Quinazoline Scaffolds

In medicinal chemistry programs exploring quinazoline-based ligands for ion channels or GPCRs, this compound serves as a high-quality benchmark for structure-activity relationship (SAR) studies. Its specific substitution pattern (8-methoxy, 4-methyl, 2-guanidine) and the resulting activity profile (KCNQ2/Q3 antagonism, lack of potent GABA_A/ASIC activity) provide a clear 'anchor point' for understanding the impact of functional group modifications [1][5]. For instance, replacing the 8-methoxy with hydrogen (yielding GMQ) results in a complete shift in primary pharmacology [2][5]. Using this compound as a reference standard in parallel synthesis and biological evaluation workflows enables more rigorous and interpretable SAR, accelerating the identification of selective and potent lead candidates.

Quote Request

Request a Quote for N-(8-methoxy-4-methylquinazolin-2-yl)guanidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.